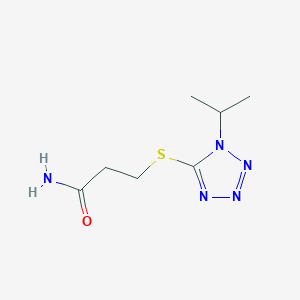

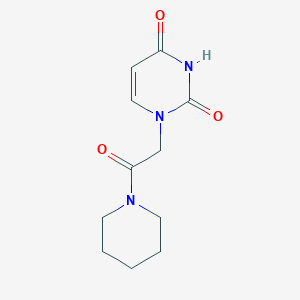

![molecular formula C16H15N3O B7496432 N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496432.png)

N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide, also known as PhIP, is a heterocyclic aromatic amine (HAA) found in cooked meat products. It is formed during the cooking process of meat, particularly when it is grilled, barbecued, or fried at high temperatures. PhIP is classified as a genotoxic carcinogen, which means that it has the potential to cause mutations in DNA that can lead to cancer.

Mecanismo De Acción

N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer. N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to induce oxidative stress, inflammation, and DNA damage, which can contribute to its carcinogenic properties.

Biochemical and Physiological Effects:

N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has been shown to affect various biochemical and physiological processes in the body. It has been shown to alter the expression of genes involved in cell growth, proliferation, and apoptosis. N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to induce DNA damage and oxidative stress, which can lead to cellular dysfunction and death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a useful tool for studying the mechanisms of carcinogenesis. It can be used to investigate the effects of genotoxic carcinogens on DNA damage, mutation, and cancer development. However, N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has limitations in terms of its specificity and selectivity for certain organs and tissues. It may also have variable effects depending on the dose, route of exposure, and individual susceptibility.

Direcciones Futuras

There are several areas of future research that could further our understanding of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide and its effects on human health. These include:

1. Investigation of the molecular mechanisms underlying N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide-induced carcinogenesis.

2. Development of biomarkers for assessing N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide exposure and its effects on DNA damage and mutation.

3. Evaluation of the role of genetic and environmental factors in modulating the carcinogenic effects of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide.

4. Identification of novel preventive and therapeutic strategies for reducing the risk of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide-induced cancer.

5. Assessment of the safety and efficacy of dietary interventions, such as the consumption of antioxidant-rich foods, in reducing the carcinogenic effects of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide.

Conclusion:

In conclusion, N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a genotoxic carcinogen found in cooked meat products that has been extensively studied for its carcinogenic properties. N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide induces DNA damage, mutations, and cancer development through various molecular mechanisms. Future research is needed to further our understanding of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide and its effects on human health, and to identify novel preventive and therapeutic strategies for reducing the risk of N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide-induced cancer.

Métodos De Síntesis

N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide can be synthesized in the laboratory by reacting 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine with N,N-dimethylformamide dimethyl acetal. The reaction takes place in the presence of an acid catalyst and yields N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide as a yellow crystalline solid.

Aplicaciones Científicas De Investigación

N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its carcinogenic properties. It has been shown to induce tumors in various organs, including the colon, liver, and prostate, in animal models. N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is also considered to be a human carcinogen based on epidemiological studies that have linked its consumption to an increased risk of colorectal, breast, and prostate cancers.

Propiedades

IUPAC Name |

N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-12-7-6-10-15-17-14(11-19(12)15)16(20)18(2)13-8-4-3-5-9-13/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOOGHMBPCWFQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)C(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B7496351.png)

![1-[(1-Benzyltetrazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B7496365.png)

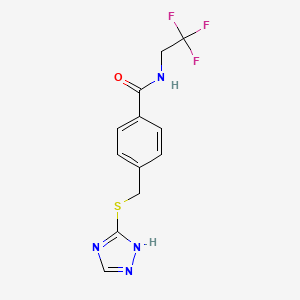

![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-oxochromen-7-yl)oxyacetamide](/img/structure/B7496376.png)

![Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7496397.png)

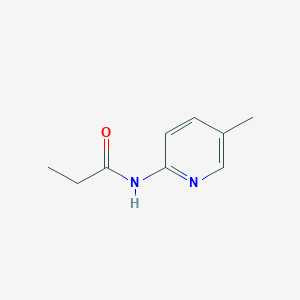

![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7496399.png)

![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7496401.png)

![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7496407.png)

![N-[2-(4-propylphenoxy)ethyl]nonanamide](/img/structure/B7496444.png)